molecular formula C6H3Br2ClFN B3017895 2,6-Dibromo-4-chloro-3-fluoroaniline CAS No. 1160574-58-2

2,6-Dibromo-4-chloro-3-fluoroaniline

Cat. No.: B3017895
CAS No.: 1160574-58-2
M. Wt: 303.35
InChI Key: RKCRPSCQCHBRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-chloro-3-fluoroaniline is an organic compound with the molecular formula C6H3Br2ClFN . It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-chloro-3-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 4-chloro-3-fluoroaniline using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-chloro-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dibromo-4-chloro-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-chloro-3-fluoroaniline involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with other molecules, influencing their reactivity and interactions. The compound’s effects are mediated through these interactions, which can affect various biochemical pathways .

Comparison with Similar Compounds

  • 2,6-Dibromo-4-fluoroaniline
  • 2,6-Dibromo-3-chloroaniline
  • 4-Chloro-3-fluoroaniline

Comparison: 2,6-Dibromo-4-chloro-3-fluoroaniline is unique due to the presence of three different halogens on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogens can enhance its reactivity in substitution reactions and influence its interactions with other molecules .

Properties

IUPAC Name

2,6-dibromo-4-chloro-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRPSCQCHBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.